molecular formula C13H16ClNO2 B2827395 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid CAS No. 876715-85-4

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid

Cat. No. B2827395
CAS RN: 876715-85-4
M. Wt: 253.73
InChI Key: IWGYNCJBXZCOMM-UHFFFAOYSA-N
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Description

“1-(2-Chlorobenzyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16ClNO2 . It is a derivative of isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist .


Molecular Structure Analysis

The molecular structure of “1-(2-Chlorobenzyl)piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety . The compound also contains a benzyl group with a chlorine atom .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, has been characterized through X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. These studies provide insights into the conformational dynamics and structural integrity of piperidine derivatives, offering a foundation for further modifications and applications in various fields, including material science and pharmaceutical chemistry (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Catalytic Activity in Organic Synthesis

Piperidine-4-carboxylic acid functionalized nanoparticles have been prepared and utilized as catalysts in organic synthesis, demonstrating efficient synthesis of polyhydroquinolines and dihydroquinazolin-4(1H)-ones. This highlights the compound's potential as a versatile and reusable catalyst in facilitating various chemical transformations, significantly contributing to green chemistry and sustainable synthesis strategies (Ghorbani-Choghamarani & Azadi, 2015).

Hydrogen Bonding and Complex Formation

Studies on the complex formation of piperidine-4-carboxylic acid with chloroacetic acid have shed light on the intricate hydrogen bonding interactions and spectroscopic properties of such complexes. These findings are crucial for understanding the behavior of piperidine derivatives in different environments, paving the way for the development of novel molecular sensors, drug delivery systems, and materials with tailored properties (Komasa et al., 2008).

Pharmaceutical Applications

The synthesis and application of derivatives of piperidine-4-carboxylic acid, such as in the development of Aurora kinase inhibitors, illustrate the compound's potential in the design of therapeutic agents. This underscores the importance of structural and functional modifications of piperidine derivatives in pharmaceutical research, contributing to the discovery and optimization of novel drugs for treating various diseases (ヘンリー,ジェームズ, 2006).

Synthesis of Natural Product Derivatives

The versatility of piperidine-4-carboxylic acid derivatives extends to the synthesis of natural product derivatives and compounds with pharmacological interest. This demonstrates the compound's role as a key intermediate in the synthesis of biologically active molecules, further highlighting its significance in medicinal chemistry and drug development (Ibenmoussa et al., 1998).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGYNCJBXZCOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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